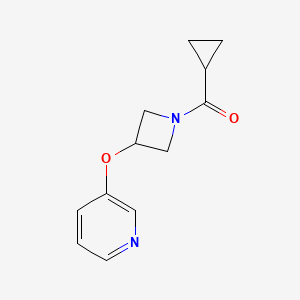![molecular formula C11H11F2NO3S B2920596 2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1268957-04-5](/img/structure/B2920596.png)
2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The difluoromethoxy group attached to the phenyl ring suggests that it might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the difluoromethoxy group onto the phenyl ring and the formation of the thiazolidine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a difluoromethoxy group, and a thiazolidine ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethoxy group and the thiazolidine ring. The difluoromethoxy group might be susceptible to nucleophilic attack, while the thiazolidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group might increase its polarity, affecting properties such as solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Behavior
- Thiazolidine derivatives, including those similar to the specified compound, have been synthesized through various methods, showing diverse chemical behaviors. One study explored the synthesis and in-solution behavior of thiazolidine-2,4-dicarboxylic acid and its esters, revealing insights into the reaction mechanisms and stereochemistry involved in their formation (Refouvelet et al., 1994).
Antioxidant and Antimicrobial Properties
- Research into thiazolidine derivatives has also uncovered their potential antioxidant and antimicrobial properties. A study on a series of 2-aryl thiazolidine-4-carboxylic acids evaluated their in vitro antioxidant activity, showing that certain aromatic substituents can significantly enhance their radical scavenging ability (Begum et al., 2020).
Anticancer Activity
- The anticancer activity of thiazolidine derivatives has been the subject of investigation, with some compounds displaying promising results against various cancer cell lines. For example, tetra-substituted phthalocyanines bearing thiazolidine derivatives were synthesized and tested for their anticancer activity, demonstrating significant effects (Bilgiçli et al., 2021).
Catalysis
- Thiazolidine derivatives have been explored as catalysts in chemical reactions, such as the dehydrative condensation between carboxylic acids and amines, indicating their versatility in organic synthesis (Wang et al., 2018).
Solid-Phase Synthesis
- The utility of thiazolidine scaffolds in the solid-phase synthesis of small organic molecules has been demonstrated, highlighting their role in the development of novel chemical entities with potential therapeutic applications (Patek et al., 1995).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, it might interact with biological targets in the body.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920516.png)
![Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate](/img/structure/B2920519.png)
![(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2920522.png)
![N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2920523.png)


![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2920528.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2920532.png)

![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)
![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)